3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine
Description
Properties
CAS No. |
2098077-86-0 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
3-oxa-6-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C5H10N2O/c6-7-4-1-5(7)3-8-2-4/h4-5H,1-3,6H2 |
InChI Key |
ACRBQIJKBFHFMF-UHFFFAOYSA-N |
SMILES |
C1C2COCC1N2N |
Canonical SMILES |
C1C2COCC1N2N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine is with a molecular weight of approximately 99.13 g/mol. Its structure includes a bicyclic framework that contributes to its reactivity and interaction with biological systems .
Drug Development
This compound has been explored as a scaffold for the development of novel pharmaceuticals. Its structural similarity to piperidine derivatives makes it a candidate for synthesizing compounds with potential analgesic and anti-inflammatory properties. Recent studies have demonstrated its utility in synthesizing advanced analogs of piperidine, which are known for their biological activity .
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems suggests potential applications in managing conditions such as Alzheimer's disease and Parkinson's disease .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various organic molecules. Its bicyclic structure allows for versatile chemical transformations, including alkylation and oxidation reactions, which are critical in the synthesis of complex organic compounds .
Catalysis
Recent advancements have shown that this compound can be employed in catalytic processes, particularly in Lewis acid-catalyzed reactions. This application highlights its role in facilitating chemical reactions that are essential for producing fine chemicals and pharmaceuticals .
Polymer Chemistry
The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has indicated that polymers modified with this compound exhibit improved performance characteristics, making them suitable for advanced material applications .
Coatings and Adhesives
Due to its reactive functional groups, this compound can be utilized in formulating coatings and adhesives with enhanced adhesion properties and durability under various environmental conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine
- Structural Difference : Replaces the oxygen atom at position 3 with a methyl group.
- However, this modification may decrease hydrogen-bonding capacity, affecting target binding .
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
- Structural Difference : Incorporates a benzyl group at position 3.
- This derivative has been utilized as a precursor in oxime and amine synthesis for CNS-active compounds .
3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine
6-Oxa-3-azabicyclo[3.1.1]heptane Hydrochloride
- Structural Difference : Swaps the positions of oxygen and nitrogen in the bicyclic framework.
- This isomer is commercially available but less studied pharmacologically .
Physicochemical and Pharmacological Comparisons
Table 1. Key Properties of this compound and Analogs
Key Findings:
Solubility Trends : The benzyl and butyl derivatives exhibit lower aqueous solubility compared to the oxygen-containing parent compound, limiting their utility in formulations requiring high bioavailability.
Synthetic Accessibility : 3-Benzyl derivatives are synthesized via catalytic hydrogenation of oximes (91% yield), demonstrating scalability , whereas the parent compound requires specialized morpholine-based routes .
Commercial Availability : Hydrochloride salts (e.g., 3-azabicyclo[3.1.1]heptan-6-one HCl) are marketed for research but lack extensive pharmacological data .
Pharmacological Relevance
- This compound : Used in kinase inhibitor development (e.g., mTOR and PI3K targets) due to its ability to mimic transition-state geometries .
- 3-Benzyl Analog : Demonstrated utility in synthesizing exo-3-benzyl dihydrochloride (CAS 2306249-56-7), a high-purity (>97%) intermediate for preclinical studies .
- Hydrochloride Salts : Improved stability and handling compared to free bases, though their biological activity remains undercharacterized .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the bicyclic morpholine core through intramolecular cyclization reactions, often starting from azetidine or oxetane derivatives. The bicyclic system is formed by bridging a nitrogen and oxygen atom across a three-carbon framework, creating the bicyclo[3.1.1]heptane skeleton.
Six-Step Synthesis via Intramolecular Alkylation
One well-documented method is the stereoselective six-step synthesis of the related compound (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, which serves as a synthon for further transformations to the amine form. This method uses inexpensive starting materials and involves:
- Formation of an oxetane ring via intramolecular alkylation.
- Construction of the bicyclic morpholine thione scaffold.
- Subsequent desulfurization or functional group modifications to yield the amine.
This approach was reported by Wishka and Walker (2011) and involves straightforward chemistry with good stereocontrol.
Acid-Mediated Isomerization of Oxaspiro Compounds
Another innovative preparation involves acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using catalytic pyridinium chloride. This mild reaction converts spirocyclic intermediates into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which can be further functionalized to the amine. This method offers advantages in terms of mild conditions and access to diverse derivatives for drug discovery.
Multi-Step Synthesis from Azetidine Derivatives
Large-scale synthesis routes have been developed starting from cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which is converted through hydrolysis and oxidative decarboxylation steps to bicyclic intermediates. These intermediates are then transformed into diastereopure monoprotected diamines and amino alcohols, including the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. This method enables kilogram-scale production and diastereomer separation.
Example Synthesis of a Related Amine Derivative
The synthesis of 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one involves multi-step reactions starting from the bicyclic core, involving amination and acylation steps. This compound, with molecular formula C8H14N2O2, is used as a building block in medicinal chemistry research.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Starting Material | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Intramolecular alkylation | Azetidine or oxetane derivatives | Base-mediated, e.g., NaH | 70-85 | Formation of oxetane ring |
| 2 | Cyclization | Intermediate with halide and amino groups | Acid catalyst, e.g., p-TsOH | 65-80 | Bicyclic core formation |
| 3 | Oxidative decarboxylation | Boc-protected bicyclic dicarboxylic acid | Pb(OAc)4, room temperature | 60-75 | Monodecarboxylation to key intermediates |
| 4 | Functional group transformation | Bicyclic intermediates | Various (hydrolysis, amination) | 50-90 | Diastereomer separation and purification |
| 5 | Acid-mediated isomerization | Oxaspiro[3.3]heptan-6-yl methanol | Catalytic Pyridinium chloride | 80-90 | Mild conditions, stereoselective |
| 6 | Final amine formation | Bicyclic intermediates | Reduction or substitution reactions | 70-85 | Preparation of 3-oxa-6-azabicycloheptan-6-amine |
Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the bicyclic structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as amine and ether.
- X-ray Crystallography: Provides definitive structural confirmation of the bicyclic framework and stereochemistry.
Research Findings and Applications Relevant to Preparation
- The rigid bicyclic scaffold of this compound mimics piperidine rings but with enhanced three-dimensionality and metabolic stability, making it valuable in drug design.
- The synthetic methods allow for scale-up to hundreds of grams or kilograms, facilitating medicinal chemistry programs.
- Mild reaction conditions and stereoselective steps reduce byproducts and improve yields, critical for efficient synthesis.
Summary Table of Key Preparation Methods
Q & A
Q. Advanced Research Focus
- LogP modulation : Trifluoroacetate derivatives (LogP +0.07) enhance membrane permeability compared to Boc-protected analogs (LogP -0.5) .
- Stability : Boc groups (tert-butyloxycarbonyl) improve shelf life but require acidic deprotection (TFA/CH₂Cl₂), limiting in vivo applications .
- Solubility : Hydrochloride salts (CAS 1486519-87-2) exhibit higher aqueous solubility (≥50 mg/mL) than free bases .
What analytical approaches reconcile discrepancies in purity assessments across different batches?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
